Patent Claim Specificity for Thromboxane Synthetase
Patent US 4,610,981 (American Cyanamid, 1986) claims N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (explicitly as claim 4) as part of a genus of N-[(1H-imidazol-1-yl) and (1H-1,2,4-triazol-1-yl)-alkyl]benzenesulfonamides useful as thromboxane synthetase inhibitors and/or antihypertensive agents. The patent's claims establish the specific structural requirements for activity: R1 and R2 are hydrogen, halogen, alkoxy (C1-C3), or acetylamino; R3 is imidazolyl or triazolyl; and n is an integer from 2 to 8. Among the specifically claimed compounds, the target compound (4-chloro, n=3, imidazolyl) is distinguished from 4-bromo (claim 7), 4-methoxy (claim 9), triazolyl (claim 5), and butyl-linked (n=4) variants (claims 2, 6, 8, 10) [1]. While the patent does not provide quantitative IC50 values for individual compounds, the explicit claiming of this specific substitution pattern—over and above alternative halogens and linker lengths—indicates that this particular combination was identified as meeting the patentability threshold for the claimed therapeutic utility [1].
| Evidence Dimension | Patent claim specificity for thromboxane synthetase inhibition / antihypertensive activity |
|---|---|
| Target Compound Data | Explicitly claimed (Claim 4): 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide |
| Comparator Or Baseline | Alternative halogen (4-bromo, Claim 7; 4-methoxy, Claim 9); alternative heterocycle (triazolyl, Claim 5); alternative linker length (n=4 butyl, Claims 2, 6, 8, 10) |
| Quantified Difference | Qualitative selection for patent protection; no IC50 values reported in patent document |
| Conditions | Patent claims based on thromboxane synthetase enzyme inhibition and/or antihypertensive activity in mammals |
Why This Matters
For researchers investigating thromboxane synthetase pathways or developing antihypertensive agents, procurement of the exact claimed compound ensures experimental relevance to the patent-validated structural space; substitution with bromo, methoxy, triazolyl, or butyl-linked analogs would represent a different chemical entity with unvalidated activity in this target class.
- [1] U.S. Patent 4,610,981. N-[(1H-imidazol-1-yl) and (1H-1,2,4-triazol-1-yl)-alkyl]benzenesulfonamides and thromboxane synthetase/antihypertensive compositions. American Cyanamid Company, 1986. Claims 1-10. View Source
